1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose structure and stereochemistry
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose structure and stereochemistry
Topic: 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose: Structure, Synthesis, and Nucleoside Coupling Content Type: Technical Monograph / Application Guide Audience: Synthetic Organic Chemists, Process Chemists, and Nucleoside Researchers
Executive Summary
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose (CAS: 4594-52-9) serves as the fundamental "universal sugar donor" for the chemical synthesis of 2'-deoxyribonucleosides. Unlike its ribose counterparts, this molecule presents unique stereochemical challenges due to the absence of a C2-hydroxyl group. This guide dissects the structural properties, optimized synthesis protocols, and the mechanistic nuances of its application in Vorbrüggen glycosylation, providing a roadmap for maximizing
Part 1: Structural Analysis & Stereochemistry
The "2-Deoxy" Challenge
The defining feature of this molecule is the methylene group at the C2 position. In standard ribose chemistry, a C2-acyl group participates in glycosylation via the formation of a 1,2-acyloxonium ion, which blocks the
In 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, this directing group is absent. Consequently, the stereochemical outcome of coupling reactions is governed by:
-
The Anomeric Effect: Favoring the
-anomer (axial substituent). -
Solvent Effects: Ether/nitrile solvents influencing the ion pair tightness.
-
Thermodynamic Equilibration: Interconversion between
and forms.
Conformational Equilibrium (Pucker)
The furanose ring is not planar; it exists in a dynamic equilibrium between the North (C3'-endo) and South (C2'-endo) conformations.
-
Solid State: The crystalline form (typically the
-anomer) locks into a specific pucker to maximize lattice energy. -
Solution: The molecule rapidly pseudorotates. The 2-deoxy substitution increases the flexibility of the ring compared to ribose, lowering the energy barrier between N and S conformers.
Part 2: Synthesis & Purification Protocol
Objective: Synthesize high-purity 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose from 2-deoxy-D-ribose, maximizing the yield of the crystalline
Reagents & Materials
-
Starting Material: 2-Deoxy-D-ribose (>99%).
-
Reagent: Acetic Anhydride (
) (3.5 equiv). -
Solvent/Base: Pyridine (anhydrous).
-
Workup: Dichloromethane (DCM), HCl (1M), Sat.
.
Step-by-Step Methodology
-
Solubilization: Charge a flame-dried round-bottom flask with 2-deoxy-D-ribose (1.0 equiv) and anhydrous pyridine (10 vol). Stir under
until fully dissolved. Note: 2-deoxyribose exists as a mixture of pyranose and furanose forms; pyridine promotes the furanose tautomer required for the reaction. -
Acetylation (Exothermic): Cool the solution to 0°C. Add
(3.5 equiv) dropwise to maintain internal temperature . -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) should disappear, replaced by a less polar spot (
). -
Quench: Cool to 0°C. Add ice-water carefully to hydrolyze excess anhydride.
-
Extraction: Dilute with DCM. Wash the organic layer sequentially with:
-
Cold 1M HCl (to remove pyridine—critical for crystallization).
-
Sat.
(until neutral pH). -
Brine.
-
-
Concentration: Dry over
, filter, and concentrate in vacuo to a thick yellow syrup. -
Crystallization (The Critical Step):
-
Dissolve the syrup in a minimum amount of warm diethyl ether or TBME (tert-butyl methyl ether).
-
Add hexanes dropwise until slight turbidity is observed.
-
Seed with authentic
-anomer crystals if available. -
Store at -20°C for 24-48 hours. The
-anomer will precipitate as a white solid.
-
Process Flow Diagram
Caption: Workflow for the synthesis and isolation of the
Part 3: Application in Nucleoside Synthesis (Vorbrüggen Coupling)
The primary utility of this sugar is in the synthesis of APIs like Cladribine , Decitabine , and Gemcitabine analogs .
The Vorbrüggen Mechanism
The reaction utilizes a silylated nucleobase (e.g., Bis-TMS-thymine) and a Lewis Acid catalyst (TMSOTf or
-
Activation: The Lewis acid coordinates to the C1-acetate, promoting its departure.
-
Oxocarbenium Ion Formation: A planar, resonance-stabilized oxocarbenium ion forms at C1.
-
Nucleophilic Attack: The silylated base attacks C1.
-
Without NGP: Attack can occur from the top (
) or bottom ( ). -
Stereocontrol: The
-anomer is often the thermodynamic product in polar solvents (MeCN), while non-polar solvents (DCE) may favor due to the anomeric effect.
-
Protocol for High -Selectivity
To favor the bioactive
-
Solvent: Acetonitrile (MeCN) is preferred over DCM. MeCN can form a transient nitrilium species on the
-face, blocking it and forcing -attack. -
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is milder and easier to remove than tin salts.
Caption: Mechanistic bifurcation in Vorbrüggen coupling. 2-deoxy sugars lack C2-direction, leading to competitive formation of α and β anomers.
Part 4: Analytical Characterization
1H NMR Data (Diagnostic Signals)
Differentiation between
| Feature | ||
| H1 Chemical Shift ( | ~6.2 - 6.4 ppm (Typically Downfield) | ~6.0 - 6.2 ppm (Typically Upfield) |
| Multiplicity | Pseudo-triplet or dd | Pseudo-triplet or dd |
| Coupling ( | Sum of couplings is smaller (pseudo-axial) | Sum of couplings is larger (pseudo-equatorial) |
| Physical State | Crystalline Solid | Amorphous Syrup |
Note: Shifts vary slightly based on solvent (
Physical Properties
-
Melting Point: 82–84°C (Pure
-anomer) [1] -
Solubility: Soluble in DCM, EtOAc, MeOH; Insoluble in Hexanes (used for precipitation).
References
-
PubChem. 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose (Compound Summary). National Library of Medicine. Available at: [Link]
-
Henschke, J. P., et al. (2013). "A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation." Organic Process Research & Development, 17(11), 1419–1429. Available at: [Link]
-
RSC. "Characteristic 1H NMR spectra of β-D-ribofuranosides." Royal Society of Chemistry. Available at: [Link]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[3] (Standard reference for mechanism).
